(-)-Eburnamonine

Description

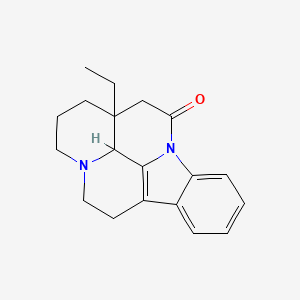

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-2-19-9-5-10-20-11-8-14-13-6-3-4-7-15(13)21(16(22)12-19)17(14)18(19)20/h3-4,6-7,18H,2,5,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJAPUKIYAZSEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859889 | |

| Record name | 14,15-Dihydroeburnamenin-14-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474-00-0 | |

| Record name | Eburnamenin-14(15H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis of Eburnamonine

Key Synthetic Strategies and Methodologies

The construction of the pentacyclic core of this compound, especially its all-carbon quaternary stereocenter, has been approached through various innovative strategies:

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): This method has been used to forge the critical all-carbon quaternary stereocenter with high enantioselectivity. The Stoltz group, for example, has utilized a Pd-catalyzed decarboxylative allylic alkylation of a lactam building block. nih.govresearchgate.net

Bischler–Napieralski Cyclization: This reaction is frequently employed to construct one of the nitrogen-containing rings in the alkaloid's core. It is often followed by a hydrogenation step to set the desired stereochemistry. researchgate.netnih.govnih.gov

Pictet-Spengler Reaction: This is another classical method used in alkaloid synthesis to form a tetrahydroisoquinoline or, in this context, a related heterocyclic system from a β-arylethylamine and a carbonyl compound. researchgate.net

Asymmetric Alkene Cyanoamidation: A recent approach involves the use of a palladium-catalyzed intramolecular cyanoamidation of an alkene to create the quaternary stereocenter in an enantioselective manner. acs.orgnih.gov

Iridium-Catalyzed Asymmetric Hydrogenation/Lactamization Cascade: This strategy provides a highly efficient route to the core structure, enabling the stereocontrolled assembly of adjacent chiral centers in a single cascade process. sciengine.com

Notable Total Syntheses

The development of synthetic routes to this compound has evolved significantly over time, with each new synthesis aiming for greater efficiency and elegance.

One of the shortest and most efficient asymmetric syntheses to date was reported by the Stoltz group. nih.gov Their approach, completed in just ten steps, begins with the benzoyl protection of δ-valerolactam. The key step is a palladium-catalyzed enantioselective decarboxylative allylic alkylation which establishes the crucial all-carbon quaternary stereocenter with 91% yield and 92% enantiomeric excess. nih.gov The synthesis is completed through a sequence involving a Bischler–Napieralski cyclization and a diastereoselective hydrogenation. nih.govnih.gov

A very recent total synthesis of (+)-Eburnamonine was achieved in eight steps from 4-methylene hexanoic acid and tryptamine (B22526). nih.gov The cornerstone of this synthesis is an enantioselective alkene cyanoamidation, which employs a cooperative catalyst system of palladium, a phosphoramidite (B1245037) ligand, and a Lewis acid to form the quaternary stereocenter. acs.orgnih.gov

Another notable asymmetric synthesis was reported by Wee and Yu, who started from a chiral nonracemic 4,4-disubstituted 2-butyrolactone carboxylic acid. researchgate.net This key intermediate was coupled with tryptamine, and the resulting amide was transformed into tetracyclic indole (B1671886) lactams via an acid-mediated Pictet-Spengler cyclization, which were then converted to this compound. researchgate.net

Biosynthetic Investigations of Eburnamine Type Alkaloids

Proposed Enzymatic Cascades to the Eburnane Skeleton

The formation of the eburnane skeleton, the core structure of (-)-Eburnamonine (B7788956), is intricately linked to the broader monoterpene indole (B1671886) alkaloid (MIA) biosynthetic pathway. This pathway typically commences with the condensation of two fundamental building blocks: tryptamine (B22526), derived from the amino acid tryptophan, and secologanin (B1681713), a complex iridoid precursor derived from geraniol (B1671447) nih.govresearchgate.netmpg.denih.govmdpi.comfrontiersin.orgrsc.orguni-muenchen.de. This initial condensation, catalyzed by strictosidine (B192452) synthase (STR), yields strictosidine, the universal precursor for a vast array of MIAs nih.govresearchgate.netmpg.denih.govmdpi.comfrontiersin.orgrsc.orguni-muenchen.de.

While strictosidine is the common starting point, the diversion towards the eburnane skeleton involves specific transformations. A key intermediate in the pathway leading to eburnamine-type alkaloids is tabersonine (B1681870) nih.govrsc.orgmdpi.com. Tabersonine undergoes a series of enzymatic modifications, including hydroxylation at the C16 position by tabersonine-16-hydroxylase (T16H), followed by methylation by tabersonine 16-O-methyltransferase (16OMT) to form 16-methoxytabersonine nih.govfrontiersin.orgrsc.org.

A critical step in the formation of the eburnamine (B1221595) skeleton involves a cytochrome P450 enzyme that catalyzes the epoxidation of 16-methoxytabersonine. The resulting epoxide is known to undergo a rearrangement, yielding the fundamental backbone characteristic of vincamine (B1683053) and eburnamine alkaloids rsc.orgnih.govrsc.org. This enzymatic transformation is hypothesized to be a pivotal event that bridges the aspidosperma and eburnamine alkaloid branches of MIA biosynthesis rsc.orgnih.govrsc.org. The Pictet-Spengler reaction, a well-established reaction in indole alkaloid chemistry, is also implicated in the formation of the tetracyclic indole lactams that serve as precursors to the eburnane skeleton, often mimicking biosynthetic cyclization events researchgate.netnih.govacs.orgtandfonline.comresearchgate.net.

Table 1: Key Enzymes and Their Roles in Eburnane Skeleton Formation

| Enzyme/Enzyme Class | Substrate(s) | Product(s) | Role in Eburnane Skeleton Formation | Representative Reference(s) |

| Strictosidine Synthase (STR) | Tryptamine, Secologanin | Strictosidine | Catalyzes the initial condensation, forming the common MIA precursor | nih.govresearchgate.netmpg.denih.govmdpi.comfrontiersin.orgrsc.orguni-muenchen.de |

| Tabersonine-16-hydroxylase (T16H) | Tabersonine | 16-hydroxytabersonine | Hydroxylation of tabersonine, a key intermediate towards eburnane alkaloids | nih.govfrontiersin.orgrsc.org |

| Tabersonine 16-O-methyltransferase (16OMT) | 16-hydroxytabersonine | 16-methoxytabersonine | Methylation of the hydroxyl group, further step in the pathway | nih.govfrontiersin.orgrsc.org |

| Cytochrome P450 (specific enzyme for rearrangement) | 16-methoxytabersonine | Epoxide intermediate | Epoxidation followed by rearrangement to form the vincamine-eburnamine backbone | rsc.orgnih.govrsc.org |

| Pictet-Spenglerase (e.g., STR) | Tryptamine, Secologanin | Strictosidine | Forms the common precursor for MIAs, including eburnane alkaloids | mpg.deresearchgate.netnih.govacs.orgtandfonline.comresearchgate.net |

Precursor Incorporation and Transformation Studies

Studies employing isotopic labeling and precursor feeding have been instrumental in elucidating the origins of the carbon skeleton and nitrogen atom in eburnamine-type alkaloids. The primary precursors for the entire MIA family, including this compound, are tryptophan (which is decarboxylated to tryptamine) and geraniol (which is converted to secologanin) nih.govnih.govmdpi.comfrontiersin.orgrsc.orguni-muenchen.denih.govpnas.orgcimap.res.in.

Feeding experiments with labeled precursors like [6-¹⁴C, 3-³H]-strictosidine have demonstrated its incorporation into various indole alkaloids, confirming its central role rsc.orguni-muenchen.de. Similarly, feeding plants with labeled tryptophan or tryptamine has shown their direct incorporation into the indole moiety of these alkaloids rsc.orgnih.gov. Geraniol, as the precursor to secologanin, also demonstrates significant incorporation into the terpenoid portion of the alkaloid skeleton rsc.orgnih.govcimap.res.in. These studies highlight the conserved nature of the initial steps in MIA biosynthesis across different plant species.

Synthetic approaches that mimic biosynthetic transformations often utilize tryptamine and derivatives of secologanin or related indole precursors. For instance, the synthesis of this compound has been achieved from chiral nonracemic building blocks derived from molecules like (4S)-4-ethyl-4-[2-(hydroxycarbonyl)ethyl]-2-butyrolactone, which are then coupled with tryptamine nih.govacs.org. These synthetic strategies, while not direct biosynthetic studies, provide insights into the chemical transformations that could be catalyzed by plant enzymes to assemble the complex eburnane framework.

Table 2: Key Precursors and Their Incorporation in MIA Biosynthesis

| Precursor | Biosynthetic Origin/Pathway | Role in this compound Biosynthesis | Key Transformation(s) | Representative Reference(s) |

| Tryptophan | Amino Acid Metabolism | Indole Moiety (via Tryptamine) | Decarboxylation to Tryptamine | nih.govnih.govmdpi.comfrontiersin.orgrsc.orgnih.govcimap.res.in |

| Tryptamine | Tryptophan Metabolism | Indole Moiety | Condensation with Secologanin (via STR) | nih.govresearchgate.netmpg.denih.govmdpi.comfrontiersin.orgrsc.org |

| Geraniol | Monoterpene Pathway (MEP) | Terpenoid Moiety (via Secologanin) | Hydroxylation, oxidation, cyclization to Secologanin | nih.govnih.govmdpi.comfrontiersin.orgrsc.orgpnas.orgcimap.res.in |

| Secologanin | Monoterpene Pathway | Terpenoid Moiety | Condensation with Tryptamine (via STR) | nih.govresearchgate.netmpg.denih.govmdpi.comfrontiersin.orgrsc.org |

| Tabersonine | Strictosidine Metabolism | Intermediate towards Eburnane Skeleton | Hydroxylation, methylation, epoxidation, rearrangement | nih.govfrontiersin.orgrsc.orgmdpi.com |

Unveiling Stereochemical Determinants in Biosynthesis

The establishment of the correct stereochemistry is paramount in the biosynthesis of complex natural products like this compound, which possesses multiple chiral centers. The eburnane skeleton is characterized by a specific cis fusion between the C and D rings (C20/C21), a stereochemical feature that poses a significant challenge in synthetic endeavors and is tightly controlled during biosynthesis researchgate.netresearchgate.netresearchgate.net.

Biosynthetic pathways often rely on enzymes that exhibit high stereoselectivity. For instance, the rearrangement of the epoxide intermediate, formed from 16-methoxytabersonine, is a critical step where the stereochemistry of the eburnamine backbone is likely established rsc.orgnih.govrsc.org. While the precise enzymes and mechanisms governing this rearrangement in vivo are still under investigation, it is understood that this transformation dictates the relative stereochemistry of key centers.

Synthetic strategies that aim to replicate or mimic these biosynthetic steps highlight the importance of chiral precursors and stereoselective reactions. The use of chiral nonracemic starting materials, such as those derived from glutamic acid or via asymmetric catalysis (e.g., dirhodium(II) tetraacetate catalyzed C-H insertion), is crucial for accessing enantiomerically pure this compound nih.govacs.org. Reactions like the Pictet-Spengler cyclization, when performed with chiral auxiliaries or catalysts, can effectively control the stereochemistry of the newly formed rings, including the critical C20/C21 centers researchgate.netnih.govacs.orgtandfonline.comresearchgate.net.

Furthermore, studies in plants like Kopsia species have revealed instances of biosynthetic enantiodivergence, where different enantiomers of eburnane alkaloids can be produced within the same plant, or common eburnane alkaloids may exist as racemic mixtures, suggesting complex regulatory mechanisms and potential variations in stereochemical control acs.org. This variability underscores the sophisticated enzymatic machinery plants employ to generate chiral molecules.

Table 3: Key Stereochemical Control Points in Eburnane Alkaloid Biosynthesis and Synthesis

| Biosynthetic/Synthetic Step | Purpose/Stereochemical Control | Key Intermediate/Reagent | Outcome/Stereochemistry Achieved | Representative Reference(s) |

| Epoxide Rearrangement | Formation of the vincamine-eburnamine backbone; establishment of core stereochemistry | Epoxide intermediate (from 16-methoxytabersonine) | Dictates relative stereochemistry of the eburnamine skeleton | rsc.orgnih.govrsc.org |

| Pictet-Spengler Reaction | Cyclization to form tetracyclic indole lactams; establishment of key stereocenters | Tryptamine derivative, aldehyde; chiral auxiliaries/catalysts in synthesis | Controls stereochemistry, especially C20/C21 cis fusion | researchgate.netnih.govacs.orgtandfonline.comresearchgate.net |

| C-H Insertion (Synthetic) | Creation of chiral quaternary centers in precursors | Diazomalonate, dirhodium(II) tetraacetate | Generates chiral nonracemic building blocks for this compound | nih.govacs.org |

| Conformation-directed Cyclization | Diastereoselective formation of melokhanine skeleton; control of C20/C21 cis stereochemistry | Spiroindolin-3-one | Establishes desired C20/C21 cis stereochemistry | researchgate.netresearchgate.net |

| Enantiodivergence | Variation in enantiomeric composition of eburnane alkaloids within plant species | Not applicable (natural variation) | Same or opposite C20/C21 configurations; racemic mixtures | acs.org |

Comprehensive Strategies for the Total Synthesis of Eburnamonine

Seminal Racemic Total Synthesis Approaches

More concise racemic syntheses have also been developed. One such approach involves a four-step sequence utilizing an iridium-catalyzed reductive [3+2] annulation of lactams, followed by coupling with an allylic silane (B1218182) fragment and intramolecular Hosomi–Sakurai allylation to construct the pentacyclic core researchgate.netresearchgate.net. Other strategies have employed spirocyclic intermediates or β-oxycyclopropylcarbonyl derivatives to achieve shorter syntheses of the racemic target researchgate.netacs.org. These seminal racemic syntheses, while not providing access to enantiomerically pure material, were crucial for establishing viable synthetic pathways and understanding the molecule's structural intricacies.

Advanced Retrosynthetic Disconnections and Key Intermediates

Modern strategies for the total synthesis of (-)-eburnamonine (B7788956) often revolve around the efficient construction of its defining features: the pentacyclic core and, critically, the all-carbon quaternary stereocenter at the C20 position. A recurring and powerful approach involves the synthesis of a common, enantioenriched lactam building block, which then serves as a versatile precursor for elaboration into the eburnamonine (B1221668) skeleton nih.govscispace.comcaltech.eduresearchgate.netresearchgate.net.

This key lactam intermediate is frequently accessed through palladium-catalyzed asymmetric allylic alkylation (DAAA) nih.govscispace.comcaltech.eduresearchgate.netresearchgate.net. The construction of the C20 quaternary center itself has been achieved through various advanced methods, including:

Johnson-Claisen Rearrangement: This rearrangement has been employed to stereoselectively establish the crucial quaternary center rhhz.netthieme-connect.comkib.ac.cnnih.gov.

Asymmetric Alkene Cyanoamidation: A recent strategy utilizes enantioselective alkene cyanoamidation, catalyzed by a palladium/phosphoramidite (B1245037)/Lewis acid co-catalyst system, to form the all-carbon quaternary stereocenter nih.gov.

Pd-Catalyzed Asymmetric Allylic Alkylation (DAAA): As mentioned, this method is central to generating chiral lactam intermediates with high enantiopurity nih.govscispace.comcaltech.eduresearchgate.netresearchgate.net.

Once the enantioenriched lactam is in hand, common subsequent steps to build the eburnamonine framework include Fischer indole (B1671886) synthesis, Bischler–Napieralski cyclization, and diastereoselective hydrogenation nih.gov. Other key intermediates identified in various synthetic routes include β-amidoesters, quaternary lactams, acetals, and carboxylic acids, each playing a specific role in assembling the complex molecular architecture nih.gov.

Comparative Analysis of Convergent and Divergent Synthetic Routes

The synthesis of this compound and related alkaloids has greatly benefited from the application of "convergent-divergent" strategies. This approach involves the synthesis of a common chiral building block that can then be elaborated through divergent pathways to access multiple target molecules, or converged with another fragment in a late-stage coupling reaction.

A prime example of this strategy is seen in the work of the Stoltz group, where an enantioenriched lactam building block, synthesized via Pd-catalyzed asymmetric allylic alkylation, was divergently elaborated to eburnamonine in 10 steps and to eucophylline in 16 steps nih.govscispace.comcaltech.eduresearchgate.netresearchgate.net. This highlights the efficiency of using a common intermediate to access structurally related natural products.

Enantioselective Total Synthesis of Eburnamonine: Advanced Methodologies

Chiral Pool-Based Approaches

Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials to build complex chiral molecules. For (-)-Eburnamonine (B7788956), precursors derived from amino acids or other natural chiral sources have been employed. For instance, L-ethyl lactate (B86563) has served as a chiral starting material, providing a stereodefined building block that is elaborated through a series of transformations, including Johnson-Claisen rearrangement and Pictet-Spengler cyclization, to construct the pentacyclic core of this compound researchgate.net. Similarly, syntheses originating from tryptophan derivatives are common for indole (B1671886) alkaloids, utilizing the inherent chirality of the amino acid to guide the stereochemical outcome of subsequent reactions nih.govscispace.comsci-hub.seresearchgate.netresearchgate.netnih.govresearchgate.net. These approaches capitalize on the pre-existing chirality, reducing the need for de novo asymmetric induction in early synthetic stages.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are enantiomerically pure compounds temporarily attached to a substrate to direct the stereochemical course of a reaction. While specific detailed accounts of chiral auxiliary-mediated strategies solely for this compound are less prominent in the reviewed literature compared to catalytic methods, the general utility of auxiliaries like Evans' chiral auxiliaries in controlling stereochemistry in related synthetic endeavors is recognized researchgate.net. These auxiliaries can facilitate highly diastereoselective transformations, such as conjugate additions, which can be crucial steps in assembling complex carbon frameworks like that of Eburnamonine (B1221668) researchgate.net. Oxazolidinones have also been noted as effective chiral auxiliaries in asymmetric alkylation reactions relevant to total synthesis acs.org.

Asymmetric Catalysis in Stereocenter Construction

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of this compound, enabling the efficient construction of its stereocenters, particularly the critical all-carbon quaternary center, with high enantioselectivity.

Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) has been a pivotal methodology in several enantioselective syntheses of this compound and related alkaloids nih.govscispace.comsci-hub.seresearchgate.netresearchgate.netnih.govresearchgate.netstanford.eduacs.orgnih.gov. This strategy often involves the formation of a key enantioenriched lactam building block, which serves as a versatile precursor for the complete synthesis. For example, the Stoltz group employed a Pd-catalyzed enantioselective decarboxylative allylic alkylation using a Pd(II) precatalyst and an appropriate chiral ligand (e.g., (R)-CF3-t-BuPHOX) to forge the all-carbon quaternary center of a lactam intermediate nih.gov. This key step typically proceeds with high yield and excellent enantiomeric excess (ee), for instance, achieving 91% yield and 92% ee in the construction of a crucial quaternary center nih.gov. This enantioenriched lactam then serves as a common precursor, allowing for divergent synthesis of Eburnamonine and other related natural products nih.govscispace.comsci-hub.seresearchgate.netresearchgate.netnih.govresearchgate.net.

Rhodium(II)-Carbenoid Mediated C-H Insertion

Rhodium(II)-carbenoid chemistry offers another potent avenue for stereoselective synthesis, particularly through intramolecular C-H insertion reactions. This method has been instrumental in constructing chiral quaternary centers. For instance, a synthesis of this compound and its epimer utilized a Rh(II) carbenoid mediated tertiary C-H insertion reaction of a chiral non-racemic diazomalonate to construct a chiral quaternary center within a γ-lactone intermediate researchgate.net. This approach leverages the ability of dirhodium(II) catalysts to generate reactive carbenoids that can regioselectively and stereoselectively insert into C-H bonds, forming new carbon-carbon bonds and stereocenters collectionscanada.gc.capku.edu.cncaltech.edu.

Asymmetric Alkene Cyanoamidation through C-CN Bond Activation

A notable recent development in the enantioselective synthesis of this compound involves asymmetric alkene cyanoamidation through C-CN bond activation acs.orgacs.orgnih.govorcid.org. This strategy, developed by the Eastwood group, utilizes a palladium catalyst system in conjunction with a phosphoramidite (B1245037) ligand and a Lewis acid to promote the activation of a cyanoformamide (B1595522) and its subsequent intramolecular addition to an alkene. This cascade reaction efficiently constructs the all-carbon quaternary stereocenter and a δ-lactam ring simultaneously. This methodology has enabled a concise synthesis of (+)-Eburnamonine in just 8 steps from readily available starting materials like 4-methylene hexanoic acid and tryptamine (B22526) acs.orgnih.gov.

Photocatalytic Radical Cascade Reactions

Visible-light photocatalysis has opened new frontiers in complex molecule synthesis, including the total synthesis of indole alkaloids. The Qin group has reported the use of photocatalytic radical cascade reactions for the assembly of the tetracyclic core of eburnane alkaloids, including (-)-vincamine and related structures aablocks.comthieme-connect.comresearchgate.netthieme-connect.de. These reactions involve the generation of radicals under mild conditions, which then undergo cascade cyclizations to rapidly build molecular complexity and establish stereocenters. While some reports focus on related analogs like (+)-21-epi-eburnamonine thieme-connect.com, the underlying strategy demonstrates the power of photoredox catalysis in constructing the intricate frameworks of eburnane alkaloids.

Stereoselective Iminium Reduction Strategies

The stereoselective reduction of iminium intermediates is a pivotal strategy employed in the total synthesis of eburnamine-vincamine alkaloids, including this compound, to establish crucial stereocenters within the polycyclic core ccspublishing.org.cnrhhz.net. Iminium ions, often generated through cyclization reactions such as the Bischler-Napieralski reaction, serve as electrophilic precursors that can be stereoselectively reduced to form new stereogenic centers, most notably at the C21 position.

Research has demonstrated that catalytic hydrogenation of iminium salts, often using palladium on carbon (Pd/C) as the catalyst, can proceed with high diastereoselectivity. For instance, in the synthesis of related structures, the reduction of an iminium intermediate using Pd/C and hydrogen (H₂) has been reported to yield the desired pentacyclic framework with controlled stereochemistry. Specifically, one study achieved a diastereomeric ratio (dr) of greater than 20:1 for the formation of (-)-epi-eburnamonine, and a dr of 6.6:1 favoring (+)-eburnamonine, through such iminium reduction strategies nih.gov. These findings underscore the effectiveness of this approach in setting the relative stereochemistry at the C20/C21 positions. Furthermore, other methods involving chiral Lewis base catalysts have been explored for the enantioselective reduction of iminium ions, although sometimes with modest enantioselectivity researchgate.net. The precise control over the reduction step is paramount for installing the correct relative stereochemistry required for the natural configuration of this compound.

Diastereoselective Control in Polycyclic Core Assembly

The construction of the intricate polycyclic core of eburnamine-type alkaloids presents significant challenges in diastereoselective control. Achieving the correct relative stereochemistry across multiple contiguous stereocenters is essential for the successful synthesis of these natural products. Various synthetic strategies have been developed to address this complexity, often involving carefully orchestrated cyclization and rearrangement sequences.

One notable strategy that has proven effective is conformation-directed cyclization. This approach leverages the conformational preferences of key intermediates to guide the stereochemical outcome of cyclization events, thereby establishing the desired relative stereochemistry within the nascent polycyclic framework ccspublishing.org.cnresearchgate.netnih.gov. For example, a conformation-directed cyclization has been employed to selectively control the stereochemistry during the formation of the melokhanine skeleton, which shares structural similarities with the eburnamonine core, leading to the desired cis stereochemistry at the C20/C21 positions researchgate.netresearchgate.netnih.gov. These methods aim to build the complex molecular architecture with inherent stereochemical bias, minimizing the need for later epimerization or resolution steps.

Control of C20/C21 Relative Stereochemistry

The precise control over the relative stereochemistry at the C20 and C21 positions, which defines the cis fusion of the D and E rings in this compound, remains one of the most significant hurdles in its total synthesis ccspublishing.org.cnresearchgate.netresearchgate.netnih.govresearchgate.net. Historically, achieving this cis stereochemistry with high diastereoselectivity has been difficult, with some synthetic routes reporting only moderate success (e.g., cis:trans ratios of 3:2) rhhz.net.

Recent advancements have focused on developing more robust strategies to overcome this challenge. As mentioned in Section 5.3.5, the stereoselective reduction of iminium intermediates has been a key tactic. For instance, catalytic asymmetric hydrogenation of iminium species has yielded significant diastereoselectivity, with reported ratios such as 6.6:1 favoring the desired cis-fused product in some syntheses of eburnamonine analogues nih.gov.

Beyond iminium reduction, other methods contribute to establishing the C20/C21 stereochemistry. The formation of the C20 quaternary stereocenter is often a critical step, which can be achieved through various means, including palladium-catalyzed asymmetric allylic alkylation ccspublishing.org.cnrhhz.netresearchgate.netnih.gov or a diastereoselective Johnson-Claisen rearrangement researchgate.netresearchgate.net. Furthermore, strategies involving enantioselective alkene cyanoamidation have also been successfully applied to construct the C20 quaternary stereocenter nih.gov. The development of conformation-directed cyclizations has also played a crucial role, guiding the assembly of the polycyclic core to favor the cis C20/C21 stereochemical outcome ccspublishing.org.cnresearchgate.netnih.gov. These diverse approaches highlight the ongoing efforts to achieve highly diastereoselective control over this critical structural feature.

Synthesis and Chemical Reactivity of Eburnamonine Analogues and Derivatives

Design Principles for Structural Modification

The design of (-)-eburnamonine (B7788956) analogues is primarily driven by the goal of enhancing or modifying its biological profile. Researchers often aim to create derivatives that exhibit improved potency, selectivity, or pharmacokinetic properties compared to the parent compound. Strategies for structural diversification are guided by an understanding of the pharmacophore responsible for the observed bioactivity, as well as by the synthetic accessibility of various modifications. For instance, the exploration of dimeric alkaloids, which often incorporate eburnamine (B1221595) or vincamine (B1683053) fragments, highlights the challenges and strategic considerations in forging sterically congested carbon-carbon bonds between complex molecular frameworks nih.gov. The preparation of analogues through methods such as hydroxylation, trifluoromethylation, and nitration has been undertaken, although the biological evaluations of many such derivatives were not extensively reported in earlier studies nih.govresearchgate.net.

Strategies for the Generation of Novel Analogues

The chemical modification of this compound focuses on introducing new functional groups or altering existing ones to create novel analogues with potentially distinct properties.

Hydroxylation, Trifluoromethylation, and Nitration Derivatives

Analogues of this compound have been synthesized through various functionalization strategies, including the introduction of hydroxyl (-OH), trifluoromethyl (-CF3), and nitro (-NO2) groups onto the eburnamonine (B1221668) skeleton nih.govresearchgate.net. While these modifications represent common approaches to exploring chemical space around a natural product, specific detailed findings regarding the synthesis and characterization of these particular derivatives from this compound are not extensively detailed in the provided literature, beyond the fact that they have been prepared nih.govresearchgate.net.

15-Methylene-Eburnamonine Synthesis

Table 1: Synthesis of 15-Methylene-Eburnamonine

| Compound | Starting Material | Key Method/Reagent | Yield | Notes |

| 15-Methylene-Eburnamonine | This compound | α-methylenation via trifluoroacetate (B77799) release | 28% | Effective for sterically hindered carbonyls acs.org |

| (+)-Vincamine | One-pot two-step procedure (optimized) | N/A | Precursor to this compound nih.gov | |

| This compound | Trifluoroacetate release (modified Peterson olefination) | N/A | Overall conversion from Vincamine: ~40% researchgate.net |

Exploiting Trifluoroacetate Release for α-Methylenation

Mechanistic Insights into Derivative Reactivity

Table 2: Cytotoxicity of 15-Methylene-Eburnamonine

| Compound | Cell Line Tested | LC50 Value | Notes |

| 15-Methylene-Eburnamonine | MDA-MB-231 (drug-resistant breast cancer) | 14.12 μM | Demonstrates significant cytotoxicity acs.orgacs.orgresearchgate.netacs.org |

| LNCaP (prostate cancer) | Not specified | Tested alongside other cell lines nih.gov | |

| RPMI-8226 (multiple myeloma) | Not specified | Tested alongside other cell lines nih.gov | |

| U266 (multiple myeloma) | Not specified | Tested alongside other cell lines nih.gov | |

| KMS-12BM (multiple myeloma) | Not specified | Tested alongside other cell lines nih.gov |

Elucidation of Molecular Mechanisms of Action for Eburnamonine and Its Bioactive Analogues

Investigation of Muscarinic Acetylcholine (B1216132) Receptor Modulation

(-)-Eburnamonine (B7788956) has been investigated for its interaction with muscarinic acetylcholine receptors (mAChRs), a family of G protein-coupled receptors crucial for various physiological processes, including cognition and autonomic functions.

Kinetics of Ligand-Receptor Binding and Allosteric Cooperativity

While comprehensive kinetic data for this compound's direct interaction with muscarinic receptors is not fully detailed in the available snippets, its classification as an allosteric modulator suggests complex binding dynamics. Research on related compounds, such as vinburnine (B1683052) (an analogue), indicates that such modulators can decelerate ligand binding to muscarinic receptors, with observed EC50 values correlating with equilibrium binding constants, thereby supporting the concept of allosteric modulation researchgate.net. This compound itself is known to possess high affinity for muscarinic receptors, and its mechanism of action in improving cerebrovascular function is thought to involve these receptor interactions, although the precise kinetic underpinnings are still being elucidated researchgate.net. The study of allosteric modulators in general provides insights into how these compounds can alter the affinity of receptors for their agonists, contributing to cooperative binding phenomena researchgate.net.

Cellular Pathways Implicated in Anticancer Activity

Bioactive derivatives of this compound have demonstrated significant anticancer potential, with their cytotoxic effects linked to specific cellular pathways.

Role of Oxidative Stress Pathways

Analogues of this compound, such as 15-methylene-eburnamonine, have shown potent cytotoxicity against various cancer cell lines, including those derived from acute and chronic lymphocytic leukemias, acute myelogenous leukemia, breast cancer, and prostate cancer researchgate.netnih.gov. Research indicates that the cytotoxic effects of these compounds are primarily mediated through oxidative stress pathways researchgate.netnih.gov. This suggests that the induction or modulation of cellular oxidative balance is a key mechanism by which these eburnamonine (B1221668) derivatives exert their anticancer activity.

Glutathione (B108866) Depletion Mechanisms

The observed cytotoxicity of eburnamonine analogues in cancer cells appears to be influenced by glutathione (GSH), a critical intracellular antioxidant. Studies suggest that the cytotoxic effects can be attenuated by the presence of glutathione researchgate.net. This interaction implies that mechanisms involving glutathione, potentially including its depletion or altered metabolism, may play a role in the compound's anticancer action, further supporting the involvement of oxidative stress pathways researchgate.net.

Table 2: Cytotoxicity of 15-methylene-eburnamonine (Analogue) Against Cancer Cell Lines

| Cancer Cell Line / Type | Cytotoxicity Metric | Observed Effect / Value | Reference |

| HL-60 (Human Leukemia) | Antiproliferative | Observed | researchgate.net |

| MDA-MB-231 (Breast Cancer) | Cytotoxicity (LC50) | < 14.1 μM | researchgate.netnih.gov |

| Acute Lymphocytic Leukemia (ALL) | Cytotoxicity / LSC reduction | Observed | researchgate.netnih.gov |

| Chronic Lymphocytic Leukemia (CLL) | Cytotoxicity / LSC reduction | Observed | researchgate.netnih.gov |

| Acute Myelogenous Leukemia (AML) | Cytotoxicity / LSC reduction | Observed | researchgate.netnih.gov |

Note: The data presented in this table pertains to the analogue 15-methylene-eburnamonine, not this compound itself. The mechanisms involve oxidative stress pathways and potential modulation of glutathione researchgate.netnih.gov.

Neuroprotective Mechanisms at the Molecular Level

This compound is well-established for its neuroprotective properties, primarily attributed to its ability to enhance cerebral blood flow and oxygenation biosynth.comscbt.com. This improved vascular support is crucial for mitigating neurodegenerative processes by ensuring adequate supply of oxygen and nutrients to brain tissue biosynth.com. Related compounds, such as vincamine (B1683053), also demonstrate neuroprotective, antioxidant, and anti-apoptotic effects, suggesting a common beneficial profile within this alkaloid class researchgate.net.

Compound List:

this compound

Vincamine

15-methylene-eburnamonine

Carbachol

Bethanechol

Furmethide

Methylfurmethide

Pentylthio-TZTP

Pilocarpine

Oxotremorine

Oxotremorine-M

Brucine

Vinpocetine

Strychnine

Alcuronium

McN-A-343

Interaction with Biological Macromolecules: In Vitro Studies

This compound and its derivatives have demonstrated interactions with various biological macromolecules in vitro, providing insights into their mechanisms of action. These interactions primarily involve modulation of receptor binding and potential covalent modification of cellular components.

Modulation of Muscarinic Acetylcholine Receptors

This compound has been characterized as a positive allosteric modulator of muscarinic acetylcholine receptors (mAChRs) in in vitro studies. Specifically, it has been shown to decelerate the binding of the radioligand [³H]N-methylscopolamine to these receptors. Investigations on cardiac muscarinic receptors revealed that this compound increases the binding affinity of [³H]N-methylscopolamine, exhibiting an Ehlert's cooperativity coefficient (α) of 0.35, which suggests a significant allosteric effect. The affinity constant (KAR) for cardiac muscarinic receptors was determined to be 22.6 μM nih.gov. Further studies have detailed its modulatory effects across different muscarinic receptor subtypes (M1-M4), reporting EC50 values for the deceleration of [³H]N-methylscopolamine binding ranging from 4.1 μM to 29.5 μM medchemexpress.com.

Table 1: this compound Interaction with Muscarinic Acetylcholine Receptors

| Receptor Subtype | Type of Interaction | Effect on [³H]N-methylscopolamine Binding | Parameter | Value (μM) | Citation |

| Cardiac Muscarinic | Positive Allosteric Modulator | Increases binding | KAR | 22.6 | nih.gov |

| Muscarinic M1 | Allosteric Modulator | Decelerates binding | EC50 | 29.5 | medchemexpress.com |

| Muscarinic M2 | Allosteric Modulator | Decelerates binding | EC50 | 4.1 | medchemexpress.com |

| Muscarinic M3 | Allosteric Modulator | Decelerates binding | EC50 | 9.5 | medchemexpress.com |

| Muscarinic M4 | Allosteric Modulator | Decelerates binding | EC50 | 15.0 | medchemexpress.com |

| Cardiac Muscarinic | Positive Allosteric Modulator | Increases binding | α | 0.35 | nih.gov |

Interaction with Drug Efflux Transporters

In vitro studies investigating the interaction of this compound with key drug efflux transporters, such as P-glycoprotein (Pgp) and Breast Cancer Resistance Protein (Bcrp), have indicated minimal engagement. At tested concentrations of 4, 20, and 100 μM, this compound induced only minimal stimulation of the ATPase activity of these transporters. This suggests that this compound does not significantly bind to or activate these efflux pumps, which is consistent with its ability to cross the blood-brain barrier researchgate.netresearchgate.netresearchgate.net.

Table 2: this compound Interaction with Drug Efflux Transporters

| Transporter | Concentration (μM) | Effect on ATPase Activity | Citation |

| Bcrp | 4, 20, 100 | Minimal stimulation | researchgate.netresearchgate.netresearchgate.net |

| Pgp | 4, 20, 100 | Minimal stimulation | researchgate.netresearchgate.netresearchgate.net |

Potential Interaction with Thiol-Containing Macromolecules

While not directly studied for this compound itself, a derivative, 15-methylene-eburnamonine, has demonstrated potent cytotoxic activity against various cancer cell lines in vitro. This activity is attributed to the presence of an α,β-unsaturated carbonyl (enone) group, which is known to undergo Michael addition reactions with nucleophilic thiols present in biological macromolecules, such as cysteine residues in proteins nih.govresearchgate.net. This suggests a potential mechanism of covalent modification of thiol-containing cellular targets by such derivatives.

Identification and Characterization of Pharmacological Targets

Receptor Binding Profile Studies

The interaction of (-)-Eburnamonine (B7788956) with various neurotransmitter receptors is a key aspect of its pharmacological profile. Studies have particularly highlighted its effects on muscarinic acetylcholine (B1216132) receptors.

Research has demonstrated that this compound functions as a positive allosteric modulator at cardiac muscarinic acetylcholine receptors. In experiments conducted on rat heart atria, this compound was observed to allosterically enhance the binding of the antagonist N-methylscopolamine. nih.gov This positive allosteric action is characterized by a cooperativity coefficient (α) of 0.35. nih.gov The affinity of this compound for the allosteric site on cardiac muscarinic receptors was determined to be a KAR of 22.6 μM. nih.gov It has also been noted more broadly that this compound possesses a relatively high affinity for human muscarinic receptors, although the mechanism of action has not been fully elucidated. nih.gov In contrast, the structurally similar compound vincamine (B1683053) exhibits a negative allosteric effect on the binding of N-methylscopolamine. nih.gov

The following table summarizes the allosteric binding parameters of this compound and related compounds on cardiac muscarinic receptors.

| Compound | Allosteric Effect on [3H]N-methylscopolamine Binding | Cooperativity Coefficient (α) | Affinity Constant (KAR) (μM) |

| This compound | Positive | 0.35 | 22.6 |

| Alcuronium | Positive | 0.31 | 0.15 |

| Strychnine | Positive | 0.44 | 3.4 |

| Vincamine | Negative | 4.1 | 22.8 |

| Data sourced from a study on rat heart atria. nih.gov |

Enzyme Inhibition Profiling

The ability of this compound and its related alkaloids to inhibit specific enzymes contributes to their biological effects. While comprehensive profiling for this compound is not extensively detailed in the available literature, studies on closely related compounds provide insights into potential enzymatic targets.

For instance, leucophyllidine, a dimeric alkaloid that contains an eburnamonine-derived fragment, has been identified as a dose-dependent inhibitor of nitric oxide synthase (NO synthase). nih.gov The mechanisms of action for such dimeric alkaloids are not fully understood, but it is hypothesized that their structure may lead to higher target affinity. nih.gov The incorporation of an α,β-unsaturated carbonyl group into the eburnamonine (B1221668) structure, creating 15-methylene-eburnamonine, has been shown to impart cytotoxic activity against cancer cell lines, which is thought to occur via Michael addition from biological nucleophiles like thiols. nih.gov

In Silico Approaches to Target Prediction

Computational methods are valuable tools for predicting and understanding the interaction of small molecules like this compound with biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. The process involves generating various conformations of the ligand and positioning them within the binding site of the receptor, followed by scoring these poses based on factors like intermolecular forces.

While the principles of molecular docking are well-established, specific molecular docking studies of this compound with Isomerase-Perdeuterated E65Q-TIM protein are not available in the reviewed scientific literature.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov These models use calculated molecular descriptors, which quantify various physicochemical properties of the molecules, to predict their activity.

The general form of a QSAR model can be expressed as: Activity = f (Physicochemical Properties and/or Structural Properties)

Despite the utility of QSAR in drug discovery for predicting the activity of new chemical structures, specific QSAR models focused on this compound and its derivatives have not been reported in the reviewed literature. nih.gov

Preclinical Pharmacodynamic Investigations in Relevant Models

Preclinical studies in various animal models have been instrumental in characterizing the pharmacodynamic effects of this compound. These investigations have primarily focused on its effects on the central nervous system and cerebrovascular function.

In animal models, this compound has been shown to alleviate impairments in learning and memory in different experimental models of amnesia. nih.gov It has also been demonstrated to improve cerebrovascular function. nih.gov Further studies in canines revealed that the compound can enhance both oxygen and glucose consumption in the brain. nih.gov This is complemented by its ability to improve the brain's oxygen supply by increasing vertebral blood flow. nih.gov

The table below summarizes some of the key preclinical pharmacodynamic findings for this compound.

| Model System | Observed Pharmacodynamic Effect |

| Canine Models | Enhanced brain oxygen and glucose consumption. |

| Canine Models | Increased vertebral blood flow, improving brain oxygen supply. |

| Rat Models of Amnesia | Alleviation of learning and memory impairments. |

| Various Animal Models | General improvement in cerebrovascular function. |

| Data compiled from preclinical studies. nih.gov |

Advanced Research Methodologies in Eburnamonine Studies

Spectroscopic Techniques for Mechanism Elucidation (e.g., Quantitative NMR)

Spectroscopic methods are fundamental in defining the structure and reactivity of (-)-Eburnamonine (B7788956) and its derivatives. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, in particular, has emerged as a powerful tool for mechanistic and kinetic analysis without the need for isotopic labeling. nih.gov

Research on a derivative, 15-methylene-eburnamonine, demonstrates the utility of qNMR in elucidating its mechanism of action. nih.gov Scientists have established that the introduction of an α,β-unsaturated carbonyl group (an enone) to the eburnamonine (B1221668) structure imparts significant cytotoxic activity. nih.gov The mechanism is believed to involve a Michael addition reaction with biological nucleophiles, such as the thiol groups found in cysteine residues of proteins. nih.gov

Quantitative NMR was employed to monitor the reaction between 15-methylene-eburnamonine and a thiol-containing molecule in real-time. This approach allows for the simultaneous measurement of reactant consumption and product formation, providing both mechanistic and kinetic data from a single experiment. nih.gov The robustness of this technique, which can be performed without deuterated solvents, makes it uniquely suited for studying complex interactions at the chemistry-biology interface. nih.gov

Table 9.1: Application of Quantitative NMR in Mechanistic Studies

| Technique | Analyte Studied | Mechanistic Question | Key Finding |

| Quantitative ¹H NMR | 15-methylene-eburnamonine | Reactivity towards nucleophilic thiols | The enone moiety is a key functional group responsible for the compound's reactivity, likely underlying its cytotoxic effects. nih.gov |

| Real-Time NMR Monitoring | Reaction of 15-methylene-eburnamonine with thiols | Kinetics and mechanism of interaction | Provides simultaneous kinetic and mechanistic data, confirming the reactivity pathway. nih.gov |

Cell-Based Assays for Mechanistic Investigations

Cell-based assays are indispensable for investigating the molecular mechanisms of a compound within a biological context. These in vitro models allow researchers to study specific cellular responses, identify molecular targets, and evaluate biological activity in a controlled environment. nih.govnih.gov

For instance, the cytotoxic potential of the this compound derivative, 15-methylene-eburnamonine, was evaluated using the MDA-MB-231 human breast cancer cell line. nih.gov To confirm that the cytotoxic activity was specifically due to the reactive enone group, a control experiment was conducted. The α,β-unsaturation was removed via reduction, and the resulting saturated analogue was found to be significantly less active, confirming the enone's critical role in the observed cytotoxicity. nih.gov

These assays typically involve exposing cultured cells to the compound and measuring various endpoints to understand its effect on cell viability, proliferation, and specific signaling pathways.

Table 9.2: Examples of Cell-Based Assays in Eburnamonine Derivative Research

| Assay Type | Cell Line | Compound Tested | Endpoint Measured | Mechanistic Insight |

| Cytotoxicity Assay | MDA-MB-231 (Breast Cancer) | 15-methylene-eburnamonine | Cell Viability / Proliferation | The compound exhibits cytotoxic effects against cancer cells. nih.gov |

| Structure-Activity Relationship (SAR) Assay | MDA-MB-231 (Breast Cancer) | Reduced (saturated) analogue of 15-methylene-eburnamonine | Cell Viability / Proliferation | The α,β-unsaturated enone is essential for the observed cytotoxic activity. nih.gov |

Animal Models for Preclinical Efficacy and Pharmacodynamics

Animal models are essential for evaluating the preclinical efficacy and pharmacodynamics of a compound in a whole-organism system, bridging the gap between in vitro findings and potential clinical applications. mdpi.comnih.gov Studies in rodent and canine models have been instrumental in characterizing the in vivo effects of this compound.

Research has shown that this compound can improve cerebrovascular function and alleviate learning and memory deficits in various rat models of amnesia. nih.gov Furthermore, studies in canine models have demonstrated its ability to enhance both oxygen and glucose consumption in the brain, suggesting a mechanism related to improving cerebral metabolism and blood flow. nih.gov These preclinical models allow for the assessment of a compound's therapeutic potential and its physiological effects over time. nih.gov

Table 9.3: Findings from Preclinical Animal Models of this compound

| Animal Model | Study Focus | Key Finding | Implied Preclinical Efficacy |

| Rat (Amnesia Models) | Cognitive Enhancement | Alleviated learning and memory impairments. nih.gov | Potential for treating cognitive deficits associated with cerebrovascular insufficiency. |

| Canine | Cerebral Metabolism & Blood Flow | Enhanced brain oxygen and glucose consumption; increased vertebral blood flow. nih.gov | Potential for improving brain energy metabolism and perfusion. |

Omics Approaches for Systems-Level Understanding

"Omics" technologies offer a holistic view of the biological changes induced by a compound, analyzing global shifts in metabolites, proteins, or gene transcripts. While specific omics studies focused solely on this compound are not widely documented, these methodologies represent the frontier of mechanistic investigation for natural products.

Metabolomics is the comprehensive analysis of all small-molecule metabolites in a biological system. nih.gov This approach provides a functional readout of the cellular state in response to a stimulus. A metabolomics study of this compound could identify specific metabolic pathways that are altered following its administration in cell cultures or animal models. nih.govmdpi.com By comparing the metabolic profiles of treated versus untreated groups using techniques like liquid chromatography-mass spectrometry (LC-MS) or NMR, researchers could uncover novel mechanisms related to energy metabolism, neurotransmitter synthesis, or oxidative stress pathways. mdpi.com

Table 9.4.1: Potential Application of Metabolomics in this compound Research

| Methodology | Objective | Potential Insights |

| LC-MS or GC-MS based profiling | To identify and quantify changes in the metabolome after treatment. | Elucidation of altered metabolic pathways (e.g., energy, amino acid, lipid metabolism). |

| Multivariate Statistical Analysis (PCA, PLS-DA) | To distinguish metabolic fingerprints between control and treated groups. | Identification of key metabolites and pathways that are most significantly impacted by the compound. nih.gov |

Proteomics Analysis

Proteomics involves the large-scale study of proteins, including their expression levels, modifications, and interactions. researchgate.net A proteomics approach, such as shotgun proteomics using mass spectrometry, could reveal how this compound affects the cellular proteome. mdpi.com For example, researchers could identify proteins whose expression levels increase or decrease upon treatment, providing direct clues about the compound's molecular targets and affected signaling networks. mdpi.com Kinome-focused proteomics could specifically investigate the compound's effect on cellular kinases, which are key regulators of cell signaling. nih.gov

Table 9.4.2: Potential Application of Proteomics in this compound Research

| Methodology | Objective | Potential Insights |

| Shotgun Proteomics (LC-MS/MS) | To identify and quantify global changes in protein expression. | Discovery of protein targets, affected cellular machinery, and signaling pathways. mdpi.com |

| Phosphoproteomics | To analyze changes in protein phosphorylation status. | Identification of modulated kinase activity and specific signaling cascades. nih.gov |

| Affinity-based Proteomics | To identify proteins that directly bind to this compound or its derivatives. | Direct identification of molecular targets and binding partners. |

Transcriptomics Research

Transcriptomics is the study of the complete set of RNA transcripts (the transcriptome) produced by an organism under specific conditions. Using techniques like RNA-sequencing (RNA-Seq), researchers can obtain a snapshot of the gene activity in a cell or tissue. A transcriptomic analysis would reveal which genes are up- or down-regulated in response to this compound. This information can help construct gene regulatory networks, identify affected biological processes, and provide a broad, systems-level view of the compound's mechanism of action, upstream of the proteomic and metabolic changes.

Table 9.4.3: Potential Application of Transcriptomics in this compound Research

| Methodology | Objective | Potential Insights |

| RNA-Sequencing (RNA-Seq) | To profile the entire transcriptome and identify differentially expressed genes. | Understanding of the genetic and molecular pathways modulated by the compound. |

| Gene Ontology (GO) & Pathway Analysis | To functionally annotate the differentially expressed genes. | Identification of key biological processes (e.g., neuroinflammation, apoptosis, cell cycle) affected by treatment. |

Q & A

Q. What are the primary pharmacological effects of (-)-Eburnamonine, and what experimental models are used to validate them?

this compound demonstrates vasodilatory and neuroprotective effects. Key studies include:

- Cerebral blood flow enhancement : Administered at 2.5 mg/kg in anesthetized dogs, it increases capillary circulation .

- Neuroprotection : At 20 mg/kg, it prevents scopolamine-induced amnesia in passive avoidance tests in mice .

- Hypoxia resistance : In rats, 0.25 mg/kg/min prolongs time to hypoxic brain death, while 45 mg/kg inhibits hypoxia-induced hypothermia . Methodological Note: Use in vivo rodent or canine models with standardized dosing and physiological monitoring (e.g., blood flow measurements, behavioral assays).

Q. How is this compound characterized analytically in laboratory settings?

Key analytical parameters include:

Q. What synthetic strategies are commonly employed to produce this compound?

- Classical synthesis : Multi-step routes from vincamine derivatives, often involving stereochemical control at C3 and C16 .

- Recent advances : Iridium-catalyzed hydrogenative (3+2) cyclization enables a concise four-step synthesis from commercial precursors . Methodological Note: Optimize reaction conditions (e.g., Tebbe reagent for α-methylation) and monitor stereochemistry via NOESY or X-ray crystallography .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound derivatives with enhanced bioactivity?

- Stereochemical modification : Introduce α-methyl groups at C15 via Peterson olefination to create α,β-unsaturated ketones, which show cytotoxicity in prostate cancer (LNCaP LC50 = 4.3 µM) and myeloma (KMS-12BM LC50 = 4.0 µM) .

- Reductive strategies : Use Pd/C and H2 to saturate α,β-unsaturated bonds for SAR studies . Methodological Note: Combine DFT calculations with experimental validation to predict reactivity and stereochemical outcomes.

Q. What experimental designs address contradictions in cytotoxicity data across cancer cell lines?

- Case study : this compound derivatives show high activity in prostate/myeloma cells but low efficacy in breast cancer models .

- Approaches :

- Validate cell line authenticity (e.g., STR profiling).

- Test multiple cell lines per cancer type.

- Use orthogonal assays (e.g., apoptosis vs. proliferation markers) .

Q. How should researchers evaluate the neuroprotective mechanisms of this compound in preclinical models?

Q. What strategies mitigate challenges in stereochemical resolution during this compound synthesis?

- Catalytic asymmetric synthesis : Iridium-catalyzed hydrogenative cyclization achieves high enantiomeric excess (ee) .

- Chiral auxiliaries : Use Evans oxazolidinones or Sharpless epoxidation for intermediates . Methodological Note: Monitor ee via chiral HPLC or polarimetry at each synthetic step.

Data Contradiction and Validation

Q. How can conflicting results in hypoxia-resistance studies be reconciled?

- Variables to assess :

- Hypoxia induction method (e.g., chemical vs. atmospheric).

- Strain/sex differences in rodent models.

- Pharmacokinetic parameters (e.g., blood-brain barrier penetration) .

- Validation : Replicate studies in independent labs with standardized protocols.

Q. What statistical methods are recommended for dose-response studies of this compound?

- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) for EC50/LC50 calculations.

- Multiplicity correction : Use ANOVA with Tukey’s post-hoc test for multi-dose comparisons .

Tables for Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.